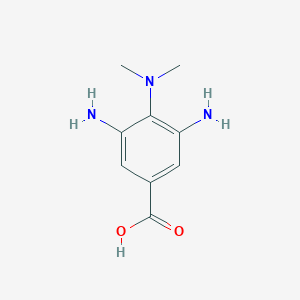
3,5-Diamino-4-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-4-(dimethylamino)benzoic acid (DABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoic acid derivative that contains two amino groups and a dimethylamino group. DABA has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3,5-Diamino-4-(dimethylamino)benzoic acid is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells. 3,5-Diamino-4-(dimethylamino)benzoic acid has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical And Physiological Effects
3,5-Diamino-4-(dimethylamino)benzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,5-Diamino-4-(dimethylamino)benzoic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid. In vivo studies have shown that 3,5-Diamino-4-(dimethylamino)benzoic acid exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
3,5-Diamino-4-(dimethylamino)benzoic acid has several advantages as a research tool, including its low toxicity, high solubility, and ease of synthesis. However, it also has some limitations, including its instability in solution and its potential for oxidation.
Future Directions
There are several future directions for the study of 3,5-Diamino-4-(dimethylamino)benzoic acid. One potential direction is the development of 3,5-Diamino-4-(dimethylamino)benzoic acid-based anticancer drugs. Another direction is the study of 3,5-Diamino-4-(dimethylamino)benzoic acid's potential use in the treatment of neurodegenerative diseases. Additionally, the synthesis of new 3,5-Diamino-4-(dimethylamino)benzoic acid derivatives with improved properties is an area of ongoing research. Finally, the use of 3,5-Diamino-4-(dimethylamino)benzoic acid as a building block for the synthesis of functional materials is an area of growing interest.
Synthesis Methods
There are several methods for synthesizing 3,5-Diamino-4-(dimethylamino)benzoic acid, including the reduction of 3,5-dinitro-4-(dimethylamino)benzoic acid, the condensation of 2,4-diaminotoluene with dimethylformamide, and the reaction of 3,5-dinitro-4-(dimethylamino)benzoic acid with sodium sulfide. Among these methods, the reduction of 3,5-dinitro-4-(dimethylamino)benzoic acid is the most efficient and widely used.
Scientific Research Applications
3,5-Diamino-4-(dimethylamino)benzoic acid has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, 3,5-Diamino-4-(dimethylamino)benzoic acid has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biotechnology, 3,5-Diamino-4-(dimethylamino)benzoic acid has been used as a precursor for the synthesis of various compounds, including dyes, pigments, and polymers. In materials science, 3,5-Diamino-4-(dimethylamino)benzoic acid has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
properties
CAS RN |
177960-34-8 |
|---|---|
Product Name |
3,5-Diamino-4-(dimethylamino)benzoic acid |
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3,5-diamino-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,10-11H2,1-2H3,(H,13,14) |
InChI Key |
ZMWRKPGCMAXNRM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1N)C(=O)O)N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1N)C(=O)O)N |
synonyms |
Benzoic acid, 3,5-diamino-4-(dimethylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



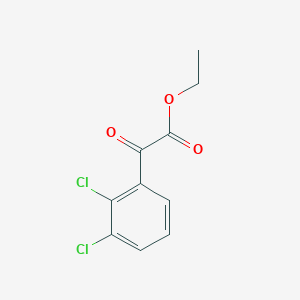
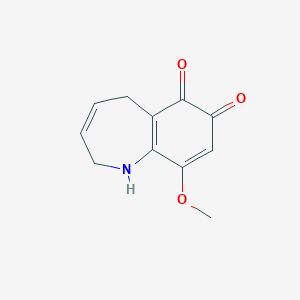
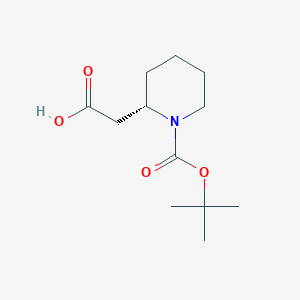
![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)

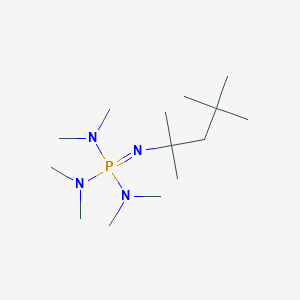
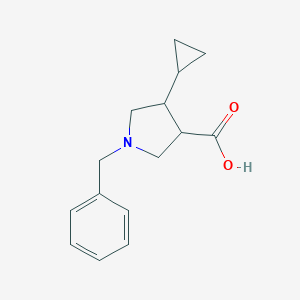
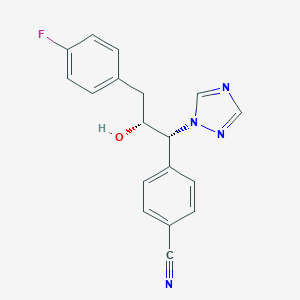


![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)